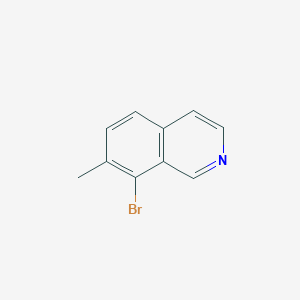

8-Bromo-7-methylisoquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-bromo-7-methylisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-2-3-8-4-5-12-6-9(8)10(7)11/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSPYFTJORZWNFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=CN=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 8 Bromo 7 Methylisoquinoline and Its Precursors

Direct Bromination Strategies for Isoquinoline (B145761) Ring Systems

Direct bromination of the isoquinoline core is a key method for introducing a bromine atom. However, the electronic nature of the heterocyclic system dictates that electrophilic substitution occurs preferentially on the benzene (B151609) ring rather than the pyridine (B92270) ring.

The isoquinoline ring system is deactivated towards electrophilic attack due to the nitrogen atom. N-protonation in strong acids further deactivates the molecule, which enhances the selectivity of the substitution. Electrophilic bromination typically occurs at the C5 or C8 positions. For instance, treating 6-hydroxytetrahydroisoquinolines with molecular bromine can result in the formation of 5-bromo-6-hydroxytetrahydroisoquinolines with high regioselectivity and yield latrobe.edu.auresearchgate.net. While this applies to a tetrahydroisoquinoline derivative, it highlights the directing effect of substituents. For the parent isoquinoline, bromination can be directed to the C5 position with high selectivity under specific acidic conditions thieme-connect.comresearchgate.net. Achieving substitution at the C8 position often requires multi-step sequences involving nitration, reduction, diazotization, and a Sandmeyer reaction, or by using a ring synthesis approach starting with appropriately substituted precursors researchgate.netsemanticscholar.org.

The outcome of direct bromination is highly dependent on the choice of brominating agent, the acid used as a catalyst or solvent, temperature, and concentration thieme-connect.comresearchgate.net. A variety of brominating agents have been employed, including molecular bromine (Br₂), N-Bromosuccinimide (NBS), and N,N'-dibromoisocyanuric acid (DBI) thieme-connect.com.

In strong acids like concentrated sulfuric acid (H₂SO₄) or trifluoromethanesulfonic acid (CF₃SO₃H), isoquinoline is protonated, which directs the electrophilic attack to the C5 position. Using NBS in concentrated H₂SO₄ or DBI in CF₃SO₃H allows for the regioselective synthesis of 5-bromoisoquinoline (B27571) thieme-connect.com. The conditions must be carefully controlled; for example, the use of 2.3 equivalents of NBS can lead to the formation of 5,8-dibromoisoquinoline (B186898) thieme-connect.com. High-temperature, gas-phase bromination has also been explored, which can yield different isomers such as 1-bromo-isoquinoline at 450°C researchgate.net.

| Brominating Agent | Acid / Conditions | Temperature | Major Product(s) |

| NBS | Concentrated H₂SO₄ | -20 °C to r.t. | 5-Bromoisoquinoline thieme-connect.com |

| DBI | CF₃SO₃H | -20 °C to r.t. | 5-Bromoisoquinoline thieme-connect.com |

| Br₂ / AlCl₃ | "Swamping catalyst" | Not specified | 5,8-Dibromoquinoline thieme-connect.com |

| Br₂ (gas phase) | None | 450 °C | 1-Bromo-isoquinoline researchgate.net |

| Br₂ | CHCl₃ | Room Temperature | 5,7-dibromo-8-hydroxyquinoline (from 8-hydroxyquinoline) acgpubs.org |

Introduction of Methyl Substituents onto the Isoquinoline Core

Introducing a methyl group onto the isoquinoline scaffold can be achieved through various C-H activation and functionalization strategies or by building the ring from a methylated precursor.

The derivatization of the isoquinoline ring with alkyl groups is an area of active research. One method involves the C-4 alkylation of isoquinolines using benzoic acid as a nucleophilic reagent and vinyl ketones as an electrophile, which proceeds without the need for an N-activating group acs.orgresearchgate.net. Another approach utilizes the reaction of acylated isoquinolines with alkenyl boronate complexes, which react via a 1,2-metalate rearrangement to yield alkylated, dearomatized heterocycles researchgate.net. Photochemical methods have also been developed, such as a visible light-mediated C-H hydroxyalkylation of isoquinolines that proceeds through a radical pathway nih.gov. These methods, however, are often specific to certain positions, primarily C1 or C4.

| Reaction Type | Reagents | Position of Alkylation |

| C-4 Alkylation | Benzoic acid, Vinyl ketones | C4 acs.orgresearchgate.net |

| Diastereoselective Alkylation | Alkenyl boronate complexes, Acylating reagents | Not specified |

| Photochemical Hydroxyalkylation | 4-Acyl-1,4-dihydropyridines, Blue light | Not specified |

Achieving methylation at a specific position like C7 often requires a synthetic strategy that begins with a precursor already containing the methyl group. Direct methylation of the isoquinoline benzene ring is challenging due to the directing effects of the heterocyclic nitrogen. Therefore, building the isoquinoline ring system from a starting material that has the desired substitution pattern is a more common and reliable approach organic-chemistry.org. For example, a substituted phenethylamine (B48288) can undergo a Bischler-Napieralski or Pictet-Spengler reaction to form a dihydroisoquinoline or tetrahydroisoquinoline, respectively, which can then be oxidized to the aromatic isoquinoline organic-chemistry.org. If the starting phenethylamine has a methyl group at the correct position, this will be carried through to the final product.

Multi-Step Synthetic Pathways to the 8-Bromo-7-methylisoquinoline Scaffold

Given the challenges of regioselectively introducing both a bromo and a methyl group onto the isoquinoline core via direct functionalization, multi-step synthetic pathways starting from appropriately substituted benzene derivatives are generally preferred. The Pomeranz-Fritsch reaction and its modifications are powerful tools for constructing the isoquinoline skeleton.

A plausible route to this compound could be adapted from the synthesis of 8-bromo-7-methoxyisoquinoline (B1626704) semanticscholar.org. This approach, known as the Jackson modification of the Pomeranz-Fritsch synthesis, would begin with a substituted benzaldehyde (B42025).

Plausible Synthetic Pathway:

Schiff Base Formation: Reaction of 2-bromo-3-methylbenzaldehyde (B1282531) with 2,2-dimethoxyethanamine to form the corresponding Schiff base.

Reduction: Reduction of the imine, for example with sodium borohydride, to yield the secondary amine N-(2-bromo-3-methylbenzyl)aminoacetaldehyde dimethyl acetal (B89532).

N-Tosylation: Protection of the secondary amine with a tosyl group by reacting it with tosyl chloride in pyridine. This step is crucial for the subsequent cyclization.

Cyclization and Aromatization: Heating the N-tosylated intermediate with a strong acid, such as p-toluenesulfonic acid, in a suitable solvent like toluene (B28343) would induce cyclization and subsequent elimination to form the aromatic this compound ring system semanticscholar.org.

Cyclization Reactions in Isoquinoline Construction (e.g., Pomeranz-Fritsch type syntheses for related isoquinolines)

The Pomeranz-Fritsch reaction, first reported in 1893, is a classical and effective method for the synthesis of the isoquinoline nucleus. wikipedia.orgthermofisher.com This acid-catalyzed reaction typically involves the cyclization of a benzalaminoacetal, which is formed from the condensation of a substituted benzaldehyde with a 2,2-dialkoxyethylamine. wikipedia.org

A key example that illustrates this approach for a closely related analogue is the synthesis of 8-bromo-7-methoxyisoquinoline, which was achieved using a modification of the Pomeranz-Fritsch reaction. semanticscholar.org The synthesis of 8-bromoisoquinoline (B29762) derivatives can be challenging, with direct Pomeranz-Fritsch cyclization of certain precursors sometimes resulting in low and unpredictable yields. researchgate.net For the 8-bromo-7-methoxy analogue, a modified approach was employed to improve the efficiency of the electrophilic ring closure, which is directed to the position para to the activating methoxy (B1213986) group. semanticscholar.org

The general mechanism of the Pomeranz-Fritsch reaction proceeds in two main stages:

Formation of Benzalaminoacetal: A substituted benzaldehyde reacts with a 2,2-dialkoxyethylamine to form a Schiff base, the benzalaminoacetal.

Acid-Catalyzed Cyclization: In the presence of a strong acid, such as concentrated sulfuric acid, the benzalaminoacetal undergoes intramolecular electrophilic aromatic substitution to form the isoquinoline ring. wikipedia.org

Modifications to the classical Pomeranz-Fritsch reaction, such as the Schlittler-Müller modification, utilize a substituted benzylamine (B48309) and a glyoxal (B1671930) acetal to achieve the same isoquinoline core. thermofisher.com These methods provide a powerful tool for accessing isoquinolines with substitution patterns that may be difficult to obtain through other synthetic routes. researchgate.net

Sequential Functionalization and Post-Cyclization Modifications

The synthesis of polysubstituted isoquinolines like this compound can also be achieved through sequential functionalization strategies. These methods involve the initial construction of a simpler isoquinoline core, which is then elaborated through a series of reactions to introduce the desired substituents.

One powerful approach is the use of sequential cyclization and cross-coupling reactions. For instance, a 4-haloisoquinoline can be synthesized via a copper-mediated cyclization of a 2-alkynylbenzaldehyde O-methyl oxime. This halogenated isoquinoline can then serve as a versatile intermediate for further functionalization. Through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, various substituents can be introduced at the halogenated position.

Post-cyclization modifications are crucial for installing functional groups that are not compatible with the initial ring-forming conditions. For this compound, a plausible, though not explicitly documented, strategy could involve the synthesis of a 7-methylisoquinoline (B1584925) precursor, followed by a regioselective bromination at the C-8 position. The directing effects of the existing methyl group and the nitrogen atom in the isoquinoline ring would be critical in controlling the regioselectivity of such a late-stage bromination. Alternatively, an 8-bromoisoquinoline could be synthesized first, followed by the introduction of the methyl group at the C-7 position, likely through a metal-catalyzed cross-coupling reaction. The synthesis of 8-bromoisoquinoline itself can be achieved via a ring synthesis route starting from 2-bromobenzaldehyde. semanticscholar.org

Modern Catalytic Approaches for Isoquinoline Synthesis and Functionalization

In recent years, modern catalytic methods have revolutionized the synthesis of heterocyclic compounds, offering more efficient and atom-economical routes to complex molecules like this compound.

Transition metal-catalyzed annulation reactions have emerged as a powerful strategy for the construction of the isoquinoline scaffold. These methods often involve the reaction of simpler, readily available starting materials and proceed with high efficiency and functional group tolerance.

For example, rhodium(III)-catalyzed C-H activation and annulation of O-pivaloyl oximes with acryloylsilanes has been developed for the synthesis of highly functionalized isoquinolines. This reaction features mild conditions and operational simplicity. Similarly, palladium-catalyzed coupling of the tert-butylimine of o-iodobenzaldehyde with terminal acetylenes, followed by a copper-catalyzed cyclization, provides isoquinolines in excellent yields.

These catalytic annulation strategies offer a direct route to the isoquinoline core and can be adapted to produce a wide range of substituted derivatives. The choice of catalyst and reaction partners allows for precise control over the substitution pattern of the final product.

Direct C-H activation has become a cornerstone of modern organic synthesis, enabling the functionalization of otherwise inert C-H bonds. For the synthesis and functionalization of isoquinolines, C-H activation strategies offer a highly efficient way to introduce substituents at specific positions.

Transition metals such as rhodium, iridium, and palladium are commonly used to catalyze the C-H functionalization of quinolines and isoquinolines. For instance, the nitrogen atom in the 8-methylquinoline (B175542) scaffold can act as a directing group, facilitating the formation of cyclometallated complexes and enabling selective C(sp3)-H functionalization of the methyl group. nih.gov This approach could be envisioned for the elaboration of a pre-formed 8-methylisoquinoline (B3029354) core.

Dearomatization strategies provide another avenue for the selective functionalization of the isoquinoline nucleus. This involves the temporary disruption of the aromatic system to allow for the addition of nucleophiles or electrophiles. For example, a metal- and activating-group-free method for the C-4 alkylation of isoquinolines has been described, which proceeds via a temporary dearomatization initiated by a nucleophilic reagent.

These modern catalytic approaches, particularly C-H activation, offer the potential for more direct and efficient syntheses of specifically substituted isoquinolines like this compound, potentially reducing the number of synthetic steps compared to classical methods.

Considerations for Scalable Synthesis and Industrial Applications of this compound

The transition from a laboratory-scale synthesis to an industrial-scale process requires careful consideration of factors such as cost, safety, efficiency, and environmental impact. For a compound like this compound, which may serve as a key intermediate in the synthesis of pharmaceuticals, developing a scalable and robust synthetic route is crucial.

A patented method for the synthesis of 5- and 8-bromoisoquinoline derivatives highlights key considerations for industrial production. google.com This process involves the direct bromination of isoquinoline using a brominating agent like N-bromosuccinimide (NBS) in the presence of a strong acid, such as concentrated sulfuric acid. google.comorgsyn.org Key parameters for achieving high yield and selectivity on a large scale include:

Reaction Scale: The process is designed to be conducted on a 0.5-1 M scale.

Temperature Control: Maintaining a low temperature (e.g., -30°C to -15°C) is critical to control the regioselectivity of the bromination and suppress the formation of undesired isomers. google.comorgsyn.org

One-Pot Procedures: The development of one-pot procedures, where multiple reaction steps are carried out in the same reactor without isolation of intermediates, can significantly improve efficiency and reduce waste. For example, the bromination of isoquinoline can be followed by nitration in the same pot to produce 5-bromo-8-nitroisoquinoline. orgsyn.org

Cost-Effectiveness: The use of readily available and inexpensive starting materials and reagents is a primary concern for industrial applications.

While a specific scalable synthesis for this compound is not detailed in the literature, the principles outlined for the synthesis of other bromoisoquinolines would be applicable. A potential scalable route could involve the large-scale synthesis of 7-methylisoquinoline, followed by a carefully optimized and regioselective bromination step. The purification of the final product to meet the high-purity standards required for pharmaceutical intermediates would also be a critical aspect of the process development.

Interactive Data Table of Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₁₀H₈BrN | 222.08 |

| 8-Bromo-7-methoxyisoquinoline | C₁₀H₈BrNO | 238.08 |

| Isoquinoline | C₉H₇N | 129.16 |

| 2-Bromobenzaldehyde | C₇H₅BrO | 185.02 |

| 2,2-Diethoxyethylamine | C₆H₁₅NO₂ | 133.19 |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 |

| 5-Bromo-8-nitroisoquinoline | C₉H₅BrN₂O₂ | 253.06 |

| 8-Methylquinoline | C₁₀H₉N | 143.19 |

| Benzaldehyde | C₇H₆O | 106.12 |

| Glyoxal | C₂H₂O₂ | 58.04 |

| Palladium(II) Acetate | C₄H₆O₄Pd | 224.50 |

| Rhodium(III) Chloride | Cl₃Rh | 209.26 |

| 8-bromo-7-fluoro-3-methylisoquinoline | C10H7BrFN | Not specified |

| 8-bromo-2-methylquinoline | Not specified | Not specified |

Chemical Reactivity and Transformation Pathways of 8 Bromo 7 Methylisoquinoline

Reactivity of the Halogen Center (Bromine Atom)

The bromine atom attached to the isoquinoline (B145761) core is a key handle for introducing molecular complexity. Its reactivity is influenced by the electron-withdrawing nature of the isoquinoline ring system.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. chemicalbook.com For an SNAr reaction to occur, the aromatic ring is typically activated by electron-withdrawing groups. chemicalbook.comsaylor.org In the context of 8-bromo-7-methylisoquinoline, the isoquinoline ring itself can act as an electron-withdrawing group, facilitating nucleophilic attack, particularly when further activated.

The SNAr mechanism generally proceeds via an addition-elimination pathway, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. chemicalbook.com While specific examples for this compound are not extensively documented in readily available literature, the general reactivity of bromoquinolines and bromoisoquinolines suggests that it can undergo SNAr reactions with strong nucleophiles such as alkoxides (e.g., sodium methoxide), thiolates, and amines under appropriate conditions, which may include elevated temperatures. The position of the bromine atom at C-8 is crucial, as the stability of the Meisenheimer intermediate is influenced by the ability of the nitrogen atom in the isoquinoline ring to delocalize the negative charge.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom of this compound serves as an excellent electrophilic partner in these transformations.

Suzuki Coupling: The Suzuki reaction involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org This reaction is widely used to form biaryl structures. For this compound, a Suzuki coupling would enable the introduction of various aryl or heteroaryl substituents at the C-8 position. A general scheme for this reaction would involve reacting this compound with an arylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base like Na₂CO₃, K₂CO₃, or Cs₂CO₃ in a suitable solvent system (e.g., toluene (B28343)/water, dioxane/water). libretexts.orgnih.gov

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. rsc.org This reaction would allow for the introduction of vinyl groups at the C-8 position of the isoquinoline core. Typical conditions involve reacting this compound with an alkene (e.g., styrene, acrylates) in the presence of a palladium catalyst like Pd(OAc)₂ with a phosphine (B1218219) ligand and a base such as triethylamine. nih.gov

Sonogashira Coupling: The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. libretexts.org This reaction is a highly efficient method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. For this compound, this reaction would lead to the synthesis of 8-alkynyl-7-methylisoquinolines. The reaction is typically carried out using a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI) as a co-catalyst, and an amine base (e.g., triethylamine, diisopropylamine) which also often serves as the solvent. libretexts.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This reaction is a palladium-catalyzed cross-coupling of amines with aryl halides to form carbon-nitrogen bonds. wikipedia.orgacsgcipr.org It represents a powerful method for the synthesis of arylamines. The Buchwald-Hartwig amination of this compound with primary or secondary amines would yield the corresponding 8-amino-7-methylisoquinoline derivatives. The reaction conditions typically involve a palladium catalyst, a suitable phosphine ligand (e.g., BINAP, XPhos), and a strong base such as sodium tert-butoxide (NaOtBu). libretexts.orgwikipedia.orgacsgcipr.org The choice of ligand is crucial and depends on the nature of the amine. nih.gov

| Reaction | Coupling Partner | Catalyst System | Typical Product |

| Suzuki | Arylboronic acid | Pd catalyst, Base | 8-Aryl-7-methylisoquinoline |

| Heck | Alkene | Pd catalyst, Base | 8-Vinyl-7-methylisoquinoline |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Amine base | 8-Alkynyl-7-methylisoquinoline |

| Buchwald-Hartwig | Amine | Pd catalyst, Phosphine ligand, Strong base | 8-Amino-7-methylisoquinoline |

Reductive Debromination and Hydrogenation Strategies

The bromine atom at the C-8 position can be removed through reductive debromination to yield 7-methylisoquinoline (B1584925). This can be achieved through various methods, including catalytic hydrogenation. In catalytic hydrogenation, the compound is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). rsc.org This process can lead to the selective removal of the bromine atom or, under more forcing conditions, hydrogenation of the isoquinoline ring system to a tetrahydroisoquinoline. rsc.org The selective hydrogenation of the pyridine (B92270) ring in bromoquinolines has been achieved using MoS₂ catalysts. rsc.org

Reactivity of the Methyl Group at Position 7

The methyl group at the C-7 position of the isoquinoline ring exhibits benzylic reactivity, making it a site for various functionalization reactions.

Benzylic Functionalization Reactions

Oxidation: The benzylic methyl group can be oxidized to various functional groups, including aldehydes, carboxylic acids, or alcohols. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the methyl group to a carboxylic acid. masterorganicchemistry.com Milder or more selective oxidizing agents can potentially yield the corresponding aldehyde or alcohol.

Halogenation: Benzylic halogenation can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or light. masterorganicchemistry.comwikipedia.orgmissouri.edu This reaction proceeds via a free radical mechanism to form an 8-bromo-7-(bromomethyl)isoquinoline. This brominated intermediate is a versatile precursor for further nucleophilic substitution reactions.

Condensation: The methyl group, particularly after deprotonation, can participate in condensation reactions with carbonyl compounds. For instance, in the presence of a strong base, the resulting carbanion can react with aldehydes or ketones in an aldol-type condensation to form a new carbon-carbon bond, leading to the formation of a β-hydroxyalkyl or a styryl derivative after dehydration. youtube.comnih.govyoutube.comrsc.orgkhanacademy.org

Reactions Involving C-H Acidity of the Methyl Group

The protons of the methyl group at the C-7 position have a certain degree of acidity due to the electron-withdrawing nature of the isoquinoline ring system and the potential for resonance stabilization of the resulting carbanion. This acidity allows for deprotonation with a strong base, such as an organolithium reagent (e.g., n-butyllithium) or lithium diisopropylamide (LDA). saylor.orgorganicchemistrydata.org The resulting benzylic anion is a potent nucleophile and can react with various electrophiles, allowing for the introduction of a wide range of substituents at the methyl group. For example, reaction with an alkyl halide would lead to chain elongation, while reaction with a carbonyl compound would yield an alcohol.

Reactivity of the Isoquinoline Nitrogen Atom

The nitrogen atom in the isoquinoline ring possesses a lone pair of electrons, making it a center of basicity and nucleophilicity. quimicaorganica.orgtutorsglobe.com This allows for a variety of reactions directly involving the nitrogen.

The nucleophilic nitrogen of this compound is expected to react with alkylating and acylating agents. quimicaorganica.orgtutorsglobe.com N-alkylation with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) would lead to the formation of N-alkyl-8-bromo-7-methylisoquinolinium salts. Similarly, N-acylation with acyl halides (e.g., acetyl chloride) or anhydrides would yield N-acyl-8-bromo-7-methylisoquinolinium salts. These reactions typically proceed under neutral or basic conditions. The presence of the methyl group at the 7-position and the bromo group at the 8-position is not expected to significantly hinder these reactions sterically.

Table 1: Predicted N-Alkylation and N-Acylation Reactions of this compound

| Reagent | Product |

| Methyl iodide | N-Methyl-8-bromo-7-methylisoquinolinium iodide |

| Benzyl bromide | N-Benzyl-8-bromo-7-methylisoquinolinium bromide |

| Acetyl chloride | N-Acetyl-8-bromo-7-methylisoquinolinium chloride |

Oxidation of the nitrogen atom in this compound with oxidizing agents such as hydrogen peroxide or peroxy acids is predicted to form this compound N-oxide. quimicaorganica.orgrsc.orgacs.orgresearchgate.net This transformation increases the electron density of the carbocyclic ring, making it more susceptible to electrophilic substitution.

The formation of quaternary salts is a characteristic reaction of isoquinolines. mmsl.cz As mentioned in the N-alkylation section, reaction with various alkylating agents will produce the corresponding quaternary isoquinolinium salts. mmsl.cz The stability and reactivity of these salts depend on the nature of the alkyl group and the counter-ion.

Table 2: Predicted N-Oxide and Quaternary Salt Formation

| Reagent | Product Type |

| Hydrogen Peroxide | N-Oxide |

| m-Chloroperoxybenzoic acid | N-Oxide |

| Ethyl bromoacetate | Quaternary Salt |

The nitrogen atom of this compound can act as a Lewis base, enabling it to coordinate with metal ions. quimicaorganica.orgclarku.edutandfonline.comotago.ac.nzingentaconnect.comresearchgate.net Isoquinoline and its derivatives are known to form coordination complexes with various transition metals like cobalt(II) and nickel(II). clarku.edutandfonline.comingentaconnect.comresearchgate.net The steric bulk of the bromo and methyl groups at the 7 and 8-positions may influence the coordination geometry and the stability of the resulting metal complexes. The electronic effects of these substituents could also modulate the electron-donating ability of the nitrogen atom, thereby affecting the strength of the metal-ligand bond.

Electrophilic Aromatic Substitution (EAS) on the Substituted Isoquinoline Ring System

Electrophilic aromatic substitution on the isoquinoline ring generally occurs on the benzene (B151609) ring, as the pyridine ring is deactivated by the electronegative nitrogen atom. gcwgandhinagar.com In acidic media, protonation of the nitrogen further deactivates the entire ring system towards electrophilic attack.

In this compound, the benzene ring is substituted with an activating methyl group and a deactivating but ortho-, para-directing bromo group. The methyl group, being an activating group, directs incoming electrophiles to the ortho and para positions relative to itself. The bromo group, while deactivating the ring, also directs to the ortho and para positions.

Considering the positions on the isoquinoline ring, the methyl group at C-7 would activate the C-6 and C-8 positions. The bromo group at C-8 would direct to the C-7 position (already substituted) and the C-5 position. The combined effect of these two substituents will determine the regioselectivity of electrophilic substitution reactions.

The methyl group is generally a stronger activator than the directing effect of the bromo group. reddit.com Therefore, electrophilic attack is most likely to be directed by the methyl group to the C-6 position. Steric hindrance from the peri-position (C-8) might disfavor substitution at the C-5 position.

Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Activating/Deactivating Group | Predicted Outcome |

| C-5 | Bromo (ortho) | Minor product (potential steric hindrance) |

| C-6 | Methyl (ortho) | Major product |

Mechanistic Investigations of this compound Reactions

N-Alkylation and N-Acylation: These reactions are expected to proceed via a standard SN2 mechanism, where the nitrogen lone pair acts as the nucleophile, attacking the electrophilic carbon of the alkyl or acyl group.

N-Oxide Formation: The formation of the N-oxide is likely to occur through a concerted mechanism or a stepwise process involving the attack of the nitrogen lone pair on the electrophilic oxygen of the peroxide or peracid.

Electrophilic Aromatic Substitution: The mechanism for EAS will involve the attack of an electrophile on the electron-rich benzene ring to form a resonance-stabilized carbocation intermediate (a Wheland intermediate). Subsequent deprotonation by a weak base will restore the aromaticity of the ring, yielding the substituted product. The regioselectivity will be dictated by the stability of the carbocation intermediate, which is influenced by the electronic effects of the bromo and methyl substituents.

Elucidation of Reaction Intermediates through Spectroscopic Analysis (e.g., ESI-MS)

While specific studies detailing the isolation and spectroscopic analysis of reaction intermediates for this compound are not extensively documented in publicly available literature, its role as a reactant in complex syntheses, such as those outlined in patent literature, implies the formation of transient species typical of cross-coupling and substitution reactions.

In the context of palladium-catalyzed cross-coupling reactions, a common transformation for aryl bromides, the catalytic cycle involves several key intermediates. Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for intercepting and characterizing these charged or chargeable intermediates directly from the reaction mixture. For a hypothetical Suzuki coupling reaction involving this compound, one could anticipate the detection of key palladium intermediates.

Hypothetical ESI-MS Detectable Intermediates in a Suzuki Coupling Reaction:

| Intermediate Type | General Structure | Potential m/z |

| Oxidative Addition Product | [Pd(L)₂(8-C₁₀H₇BrN)(Br)] | Dependent on Ligand (L) |

| Transmetalation Complex | [Pd(L)₂(8-C₁₀H₇BrN)(R)] | Dependent on Ligand (L) and Boronic Acid (R-B(OH)₂) |

| Reductive Elimination Precursor | [Pd(L)(8-C₁₀H₇BrN-R)] | Dependent on Ligand (L) and Coupling Partner (R) |

This table is illustrative and based on general mechanisms for Suzuki coupling reactions.

The direct observation of these intermediates by ESI-MS would provide invaluable mechanistic insights, confirming the operative catalytic cycle and identifying any potential off-cycle or deactivation species. The fragmentation patterns of these ions in tandem MS (MS/MS) experiments could further confirm their structure and connectivity.

Kinetic and Thermodynamic Studies of Reaction Pathways

Detailed kinetic and thermodynamic studies specifically on the reaction pathways of this compound are scarce. However, understanding the kinetics of its transformations is crucial for reaction optimization and process development. For instance, in a typical cross-coupling reaction, the rate-determining step can often be the oxidative addition of the aryl bromide to the palladium(0) catalyst or the transmetalation step.

Kinetic studies would typically involve monitoring the disappearance of the this compound reactant and the appearance of the product over time under various conditions (e.g., temperature, catalyst loading, reactant concentrations). This data would allow for the determination of the reaction order with respect to each component and the calculation of the activation energy (Ea), providing a quantitative measure of the reaction's temperature sensitivity.

Thermodynamically, the reactions of this compound, particularly cross-coupling reactions, are generally designed to be exothermic, favoring the formation of the more stable coupled product. The strength of the C-Br bond and the stability of the resulting C-C or C-N bond are key thermodynamic drivers. Computational studies, such as Density Functional Theory (DFT), could be employed to model the reaction energy profile, predicting the relative energies of reactants, intermediates, transition states, and products.

Role of Solvents, Catalysts, and Additives on Reaction Efficiency and Selectivity

The efficiency and selectivity of chemical transformations involving this compound are profoundly influenced by the choice of solvents, catalysts, and additives.

Solvents: The solvent plays multiple roles, including dissolving the reactants, stabilizing intermediates, and influencing the catalyst's activity. In palladium-catalyzed cross-coupling reactions, a variety of solvents are employed.

Table of Common Solvents and Their Roles:

| Solvent | Polarity | Typical Role |

| Toluene | Non-polar | Good for dissolving organic reactants and ligands. |

| Dioxane | Polar aprotic | Often used in Suzuki and Buchwald-Hartwig reactions. |

| Dimethylformamide (DMF) | Polar aprotic | Can facilitate the dissolution of both organic and inorganic reagents. |

| Acetonitrile (B52724) | Polar aprotic | Can coordinate to the metal center, influencing reactivity. |

| Water | Polar protic | Often used in combination with an organic solvent in Suzuki reactions to dissolve the inorganic base. |

Catalysts: The choice of catalyst, typically a palladium or copper complex, is critical. The nature of the ligands coordinated to the metal center dictates the catalyst's stability, activity, and selectivity. For reactions of aryl bromides like this compound, phosphine-based ligands are commonly used.

Examples of Ligands for Cross-Coupling Reactions:

| Ligand Type | Example | Key Feature |

| Monodentate Phosphines | Triphenylphosphine (PPh₃) | Basic, widely used ligand. |

| Bidentate Phosphines | Xantphos | Wide bite angle, can promote reductive elimination. |

| Buchwald-type Ligands | SPhos, XPhos | Bulky, electron-rich ligands that promote oxidative addition. |

Additives: Additives, most commonly bases in cross-coupling reactions, are essential for the catalytic cycle to proceed. The base is required to activate the coupling partner (e.g., boronic acid in a Suzuki reaction) and to neutralize the acid generated during the reaction.

Common Bases and Their Functions:

| Base | Strength | Typical Use |

| K₂CO₃ | Moderate | Widely used in Suzuki couplings. |

| Cs₂CO₃ | Strong | Often used for challenging couplings. |

| K₃PO₄ | Strong | Effective in various cross-coupling reactions. |

| NaOtBu | Strong | Commonly used in Buchwald-Hartwig aminations. |

Spectroscopic and Structural Characterization of 8 Bromo 7 Methylisoquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 8-Bromo-7-methylisoquinoline, a full suite of NMR experiments would be required for an unambiguous assignment of its structure.

Proton NMR (¹H NMR) Analysis for Aromatic and Aliphatic Protons

The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the aromatic protons on the isoquinoline (B145761) core and the aliphatic protons of the methyl group. The aromatic region would likely display a set of coupled signals for the protons on both the pyridine (B92270) and benzene (B151609) rings of the isoquinoline system. The chemical shifts and coupling constants of these protons would be influenced by the electron-withdrawing effect of the bromine atom and the electron-donating nature of the methyl group. The methyl group would appear as a singlet in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons | 7.0 - 9.0 | m |

Carbon-13 NMR (¹³C NMR) Analysis for Carbon Backbone Elucidation

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the aromatic carbons would be characteristic of the isoquinoline ring system, with the carbon atom attached to the bromine atom showing a shift influenced by the halogen's electronegativity. The methyl carbon would resonate in the aliphatic region.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic Carbons | 110 - 160 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To definitively assign the proton and carbon signals and confirm the structure, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to trace the connectivity of the protons within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of each proton to its corresponding carbon atom.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS would be used to determine the precise molecular weight of this compound. This accurate mass measurement allows for the calculation of the elemental formula, confirming the presence of one bromine atom due to its characteristic isotopic pattern. The expected monoisotopic mass would be calculated based on the most abundant isotopes of carbon, hydrogen, nitrogen, and bromine.

Fragmentation Patterns and Structural Elucidation

In a mass spectrometer, this compound would undergo fragmentation upon ionization. The resulting fragmentation pattern is a unique fingerprint of the molecule and can provide valuable structural information. Common fragmentation pathways for isoquinoline derivatives include the loss of small molecules or radicals. The presence of the bromine atom would be evident in the isotopic pattern of the molecular ion peak and major fragment ions, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). Analysis of these fragments would help to confirm the structure of the parent molecule.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to particular vibrational modes, allowing for the identification of functional groups. While the specific IR spectrum for this compound is not widely published, its characteristic absorption bands can be predicted based on the spectra of isoquinoline and related substituted derivatives tandfonline.comnih.gov.

The IR spectrum of this compound is expected to be dominated by several key vibrational modes. The aromatic C-H stretching vibrations of the isoquinoline ring system typically appear in the region of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations within the fused aromatic rings are expected to produce a series of sharp absorption bands in the 1620-1450 cm⁻¹ range.

The presence of the methyl group at the 7-position will introduce characteristic C-H stretching and bending vibrations. The asymmetric and symmetric stretching of the methyl C-H bonds are anticipated around 2960 cm⁻¹ and 2870 cm⁻¹, respectively. The corresponding bending vibrations are expected in the 1460-1370 cm⁻¹ region.

The carbon-bromine (C-Br) stretching vibration is typically observed in the lower frequency "fingerprint" region of the IR spectrum, generally between 600 and 500 cm⁻¹. This absorption can confirm the presence of the bromine substituent on the aromatic ring.

Predicted Infrared Absorption Bands for this compound

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100-3000 |

| Methyl C-H Stretch (asymmetric) | ~2960 |

| Methyl C-H Stretch (symmetric) | ~2870 |

| Aromatic C=C and C=N Stretch | 1620-1450 |

| Methyl C-H Bend | 1460-1370 |

This table is predictive and based on characteristic frequencies for the constituent functional groups.

X-ray Crystallography for Solid-State Molecular Structure Determination (by analogy to related isoquinoline derivatives)

For instance, the crystal structure of 8-bromo-2-methylquinoline, a constitutional isomer, reveals a monoclinic crystal system nih.gov. In this structure, the quinoline ring system is nearly planar, with a very small dihedral angle between the benzene and pyridine rings nih.gov. The molecules in the crystal lattice are packed in a face-to-face arrangement, indicating the presence of π-π stacking interactions between the aromatic rings of adjacent molecules, with a centroid-centroid distance of 3.76 Å nih.gov.

By analogy, it is highly probable that this compound also possesses a largely planar molecular structure in the solid state. The fused isoquinoline ring system is inherently rigid and aromatic. The bromine and methyl substituents would lie in or very close to the plane of the isoquinoline rings.

Intermolecular interactions are also expected to play a significant role in the crystal packing of this compound. Similar to its quinoline analogue, π-π stacking interactions between the electron-rich isoquinoline rings are likely to be a dominant feature, contributing to the stability of the crystal lattice. The presence of the bromine atom could also introduce weak halogen bonding interactions, further influencing the solid-state arrangement.

Anticipated Crystallographic Parameters for this compound (by analogy)

| Parameter | Expected Feature | Basis of Analogy |

|---|---|---|

| Molecular Geometry | Largely planar isoquinoline ring system | Inherent aromaticity and planarity of related heterocycles nih.gov |

| Crystal Packing | Potential for π-π stacking interactions | Observed in the crystal structure of 8-bromo-2-methylquinoline nih.gov |

| Intermolecular Forces | Van der Waals forces, potential weak halogen bonding | Common forces in similar organic solids; presence of bromine nih.gov |

This table represents expected features based on the analysis of structurally similar compounds and is not based on direct experimental data for this compound.

Computational and Theoretical Chemistry Studies on 8 Bromo 7 Methylisoquinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of electronic structure and the prediction of chemical reactivity. For 8-bromo-7-methylisoquinoline, these calculations can elucidate the effects of the bromo and methyl substituents on the isoquinoline (B145761) core.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. nih.gov It is based on the principle that the ground-state energy of a multi-electron system can be determined from its electron density. nih.gov DFT calculations are employed to optimize the molecular geometry of this compound, finding the lowest energy arrangement of its atoms.

The optimization process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. This provides precise information on bond lengths, bond angles, and dihedral angles. For this compound, the isoquinoline ring is expected to be largely planar due to its aromaticity. DFT calculations can confirm this planarity and determine the precise orientation of the methyl and bromo substituents.

The total electronic energy calculated by DFT is a key indicator of the molecule's stability. Different levels of theory and basis sets, such as B3LYP/6-311++G(d,p), can be used to achieve varying degrees of accuracy in these predictions. researchgate.netdergipark.org.tr

Table 1: Predicted Geometrical Parameters for this compound (Illustrative DFT Data)

| Parameter | Predicted Value |

|---|---|

| C-Br Bond Length | ~1.90 Å |

| C-N Bond Length (average) | ~1.35 Å |

| C-C Bond Length (aromatic) | ~1.40 Å |

| C-CH₃ Bond Length | ~1.51 Å |

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar aromatic compounds.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating sites susceptible to electrophilic attack, while the LUMO is the orbital that is most likely to accept electrons, highlighting sites prone to nucleophilic attack. youtube.com

For this compound, the distribution of the HOMO and LUMO across the molecule determines its reactivity. The HOMO is generally localized on the electron-rich parts of the molecule, whereas the LUMO is found on the electron-deficient regions. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. scirp.orgaimspress.com A smaller gap suggests higher reactivity. nih.gov Computational analysis can map these orbitals and quantify the energy gap, predicting that electrophilic substitution reactions are likely to occur at specific positions on the benzene (B151609) ring, while nucleophilic attack might be directed towards the pyridine (B92270) ring, particularly at the C-1 position. tutorsglobe.com

Table 2: Frontier Molecular Orbital Properties of this compound (Illustrative Data)

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.5 to -2.5 |

Note: These values are typical ranges for similar heterocyclic aromatic compounds and are used for illustrative purposes.

Conformation Analysis and Stereochemical Considerations in Isoquinoline Derivatives

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. lumenlearning.comunicamp.br The parent isoquinoline ring system is aromatic and therefore rigid and planar. For this compound, the substituents are attached directly to this planar scaffold. As a result, significant conformational flexibility related to bond rotation is limited, primarily involving the orientation of the hydrogen atoms on the methyl group.

However, in derivatives where the isoquinoline ring is partially or fully reduced, such as in tetrahydroisoquinolines, the heterocyclic ring adopts non-planar conformations, typically a half-chair form. nih.gov In such cases, substituents can exist in either axial or equatorial positions, with the equatorial position generally being more stable for larger groups to minimize steric hindrance, known as 1,3-diaxial strain. openochem.org

Stereochemical considerations are important for isoquinoline derivatives that contain chiral centers. While this compound itself is achiral, reactions involving this molecule can lead to the formation of chiral products. For instance, the addition of a nucleophile to a prochiral center or the synthesis of more complex derivatives can result in enantiomers or diastereomers. Computational methods can be used to model the energies of these different stereoisomers and predict which might be formed preferentially.

Reaction Mechanism Modeling and Transition State Analysis using Computational Methods

Computational chemistry is an invaluable tool for elucidating reaction mechanisms. mdpi.com By modeling the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction.

For this compound, computational methods can be used to model various reactions, such as electrophilic aromatic substitution (e.g., nitration, halogenation) or nucleophilic substitution. tutorsglobe.comshahucollegelatur.org.in For example, to predict the regioselectivity of nitration, one would model the attack of the nitronium ion (NO₂⁺) at each possible position on the aromatic rings. By calculating the energy of the transition state for each pathway, the position with the lowest activation energy can be identified as the most likely site of reaction. This approach allows for a detailed, step-by-step understanding of the reaction mechanism, which can be difficult to obtain through experimental means alone.

Prediction of Spectroscopic Properties through Computational Approaches

Computational methods can accurately predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) spectra. uncw.eduescholarship.org This is particularly useful for structure verification and interpretation of experimental data. The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. comporgchem.comuni-bonn.de

The process typically involves optimizing the molecule's geometry and then using methods like the Gauge-Including Atomic Orbital (GIAO) method to calculate the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The calculated spectrum can be compared with the experimental spectrum to confirm the structure of this compound or to assign specific peaks to particular atoms in the molecule. mdpi.com For a related compound, 8-bromo-2-methylquinoline, experimental ¹H NMR data shows distinct signals for the methyl and aromatic protons, which serves as a useful comparison for theoretical predictions. nih.gov

Table 3: Predicted vs. Experimental ¹H NMR Chemical Shifts for an Analogous Compound (8-Bromo-2-methylquinoline) (Illustrative)

| Proton | Predicted δ (ppm) | Experimental δ (ppm) nih.gov |

|---|---|---|

| CH₃ | ~2.8 | 2.82 |

| Quinoline 3,6-H | ~7.3 | 7.33 |

| Quinoline 7-H | ~7.7 | 7.73 |

Note: This table illustrates the typical agreement between computationally predicted and experimentally measured NMR data for a structurally similar molecule.

Applications of 8 Bromo 7 Methylisoquinoline As a Versatile Synthetic Building Block

Precursor in Pharmaceutical Research and Drug Discovery (General Isoquinoline (B145761) Derivatives)

The isoquinoline framework is a core component of numerous naturally occurring alkaloids and synthetic compounds with significant biological activity. This has made it a focal point for the development of new therapeutic agents.

The rigid, bicyclic structure of isoquinoline provides an excellent scaffold for the synthesis of a diverse array of heterocyclic drug candidates. Its ability to be functionalized at various positions allows for the precise spatial arrangement of pharmacophoric groups, which is crucial for effective interaction with biological targets. Synthetic chemists utilize a variety of established reactions, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, to construct the isoquinoline core and then introduce further complexity.

For instance, the tetrahydroisoquinoline moiety, a reduced form of isoquinoline, is a key structural feature in a number of approved drugs. The bromine atom in a compound like 8-Bromo-7-methylisoquinoline can be readily displaced or used in cross-coupling reactions to introduce a wide range of substituents, thereby generating libraries of novel compounds for high-throughput screening.

Table 1: Examples of Drug Classes and Therapeutic Areas Involving Isoquinoline Scaffolds

| Drug Class/Therapeutic Area | Examples of Isoquinoline-Containing Drugs |

| Antihypertensive Agents | Debrisoquine, Quinapril |

| Anticancer Agents | Trabectedin, Lurbinectedin |

| Antiviral Agents | Saquinavir |

| Antimicrobial Agents | Berberine |

| Vasodilators | Papaverine |

Isoquinoline derivatives serve as critical intermediates in the synthesis of a wide spectrum of bioactive molecules. The inherent biological activities of the isoquinoline nucleus can be modulated and enhanced by the addition of various functional groups. Research has demonstrated that isoquinoline-containing compounds exhibit a broad range of pharmacological effects, including:

Anticancer Activity: Many natural and synthetic isoquinoline alkaloids have shown potent cytotoxic effects against various cancer cell lines. Their mechanisms of action are diverse and can include the inhibition of topoisomerase, disruption of microtubule function, and induction of apoptosis.

Antiviral Activity: The isoquinoline scaffold is present in drugs developed to combat viral infections. For example, Saquinavir, an HIV protease inhibitor, contains an isoquinoline moiety.

Antibacterial and Antifungal Activity: Natural alkaloids like berberine, which has an isoquinoline core, are known for their broad-spectrum antimicrobial properties.

Neurological Activity: Certain isoquinoline derivatives have been investigated for their potential in treating neurological disorders. For example, some have shown affinity for opioid and serotonin (B10506) receptors.

Role in Agrochemical Development (General Isoquinoline Derivatives)

The biological activity of isoquinoline derivatives extends to the field of agrochemicals, where they have been utilized in the development of products to protect crops from pests and diseases.

The isoquinoline nucleus has been incorporated into the structures of various agrochemicals. The development of synthetic routes to functionalized isoquinolines allows for the creation of novel active ingredients with specific modes of action. These compounds can be designed to be effective against target organisms while having minimal impact on non-target species and the environment. Isoquinoline derivatives are used in the manufacture of certain insecticides and fungicides.

Contribution to Materials Science (General Isoquinoline Derivatives)

In recent years, the unique photophysical and electronic properties of isoquinoline derivatives have attracted interest in the field of materials science.

The extended π-conjugated system of the isoquinoline ring gives rise to interesting electronic and optical properties. Researchers have explored the use of isoquinoline derivatives in the development of:

Organic Light-Emitting Diodes (OLEDs): The fluorescence and phosphorescence of certain isoquinoline-based compounds make them suitable for use as emitters or host materials in OLEDs. By modifying the substituents on the isoquinoline core, the emission color and efficiency of the devices can be tuned.

Fluorescent Probes and Sensors: The sensitivity of the fluorescence of some isoquinoline derivatives to their local environment has been exploited in the design of chemical sensors for the detection of ions and small molecules.

Corrosion Inhibitors: The nitrogen atom in the isoquinoline ring can coordinate to metal surfaces, and some derivatives have been shown to be effective corrosion inhibitors for various metals and alloys.

Utilization in Chemical Screening Libraries for Biological and Chemical Assays

The strategic use of core scaffolds to generate large, diverse collections of molecules is a cornerstone of modern drug discovery and chemical biology. These collections, known as chemical screening libraries, are invaluable for identifying novel compounds with desired biological or chemical properties through high-throughput screening (HTS). This compound emerges as a highly versatile synthetic building block for the construction of such libraries due to its inherent structural features that allow for systematic and diverse functionalization.

The isoquinoline core itself is a "privileged scaffold," frequently found in a wide array of biologically active natural products and synthetic drugs. This recurring motif is recognized by various biological targets, increasing the probability that derivatives will exhibit interesting pharmacological activities. The presence of a bromine atom at the 8-position and a methyl group at the 7-position on this scaffold provides two distinct and orthogonal handles for chemical modification, making this compound an ideal starting point for diversity-oriented synthesis.

The generation of a chemical library from this compound can be strategically planned to explore a vast chemical space. The primary point of diversification is the bromine atom at the 8-position, which is amenable to a wide range of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a plethora of substituents, including aryl, heteroaryl, alkyl, and vinyl groups. A secondary point of diversification can be achieved through functionalization of the methyl group at the 7-position. For instance, oxidation of the methyl group to an aldehyde or a carboxylic acid opens up another avenue for a host of chemical transformations, such as reductive amination, Wittig reactions, or amide bond formation.

A representative strategy for the parallel synthesis of a diverse library starting from this compound is outlined below. This approach leverages well-established and robust chemical reactions suitable for high-throughput synthesis.

Table 1: Illustrative Two-Step Diversification Strategy for Library Synthesis

| Step 1: Diversification at the 8-Position (Palladium-Catalyzed Cross-Coupling) | Step 2: Diversification at the 7-Position (Functionalization of the Methyl Group) |

| Reaction: Suzuki-Miyaura Coupling | Reaction: Reductive Amination (following oxidation of the methyl group) |

| Reagents: Aryl/Heteroaryl Boronic Acids or Esters, Pd Catalyst, Base | Reagents: Various Primary and Secondary Amines, Reducing Agent |

| Potential Substituents (R¹): Phenyl, Pyridyl, Thienyl, Furyl, Indolyl, etc. | Potential Substituents (R²): Benzylamines, Piperidines, Morpholines, Anilines, etc. |

This two-dimensional diversification approach allows for the exponential generation of unique molecular entities from a single starting scaffold. For example, utilizing 50 different boronic acids in the first step and 50 different amines in the second step would theoretically yield a library of 2,500 distinct compounds.

The resulting library of 8-substituted-7-functionalized-methylisoquinoline derivatives can then be screened in a variety of biological and chemical assays. High-throughput screening campaigns can efficiently identify "hit" compounds that modulate the activity of a specific enzyme, receptor, or cellular pathway.

Table 2: Potential Biological and Chemical Assays for the Screened Library

| Assay Type | Target Class | Potential Therapeutic Area |

| Enzyme Inhibition Assays | Kinases, Phosphatases, Proteases | Oncology, Inflammation |

| Receptor Binding Assays | G-Protein Coupled Receptors (GPCRs), Ion Channels | Neuroscience, Cardiovascular Diseases |

| Cell-Based Assays | Proliferation, Apoptosis, Reporter Gene Assays | Infectious Diseases, Metabolic Disorders |

| Chemical Assays | Catalysis, Sensor Development | Materials Science, Diagnostics |

The structural information gleaned from the initial screening of these libraries is crucial for establishing structure-activity relationships (SAR). By analyzing which substituents at the 8- and 7-positions lead to the desired activity, medicinal chemists can design and synthesize more potent and selective second-generation compounds. The modular nature of the library synthesis, enabled by the versatility of the this compound scaffold, greatly facilitates this optimization process.

Advanced Analytical Methodologies for 8 Bromo 7 Methylisoquinoline

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is a cornerstone of modern analytical chemistry, providing powerful tools for the separation and analysis of complex mixtures. For a compound such as 8-bromo-7-methylisoquinoline, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed, each with its specific advantages depending on the analytical goal.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive organic compounds like this compound. Reversed-phase HPLC is particularly well-suited for this purpose, where a non-polar stationary phase is used in conjunction with a polar mobile phase.

The separation mechanism in reversed-phase HPLC is based on the hydrophobic interactions between the analyte and the stationary phase. For this compound, a C18 column is a common choice for the stationary phase. The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. To improve peak shape and resolution, additives like trifluoroacetic acid (TFA) or formic acid are often included in the mobile phase to suppress the ionization of any residual silanol (B1196071) groups on the stationary phase and to protonate the basic nitrogen atom of the isoquinoline (B145761) ring, leading to more symmetrical peaks.

A typical HPLC method for the analysis of this compound would involve a gradient elution, where the proportion of the organic solvent in the mobile phase is gradually increased over time. This allows for the efficient elution of both polar and non-polar impurities that may be present in the sample. Detection is most commonly achieved using a UV-Vis detector, as the isoquinoline ring system of the molecule contains a chromophore that absorbs strongly in the UV region.

Interactive Data Table: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile |

| Gradient | 20% B to 80% B in 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~ 8.5 min |

Note: This data is illustrative and may require optimization for specific applications.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself has a relatively high boiling point, it can be analyzed by GC, particularly when coupled with a mass spectrometer (GC-MS) for definitive identification. However, for quantitative analysis and to improve chromatographic performance, derivatization is often employed.

Derivatization in GC involves chemically modifying the analyte to increase its volatility and thermal stability. For compounds containing active hydrogens, such as amines or hydroxyl groups, silylation is a common derivatization technique. In the case of this compound, while it does not possess a highly active hydrogen, derivatization could be explored to enhance its volatility if needed, though direct injection is often feasible.

A more common application of GC for this compound would be the analysis of its volatile synthetic precursors or potential volatile impurities. The choice of a GC column is critical, with moderately polar columns, such as those with a phenyl-substituted stationary phase, often providing good separation for aromatic compounds.

Interactive Data Table: Hypothetical GC Parameters for Volatile Derivatives of this compound

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (1 min), then 10 °C/min to 300 °C (5 min) |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

| Mass Range | 50-400 m/z |

Note: This data is hypothetical and would require significant method development.

Application as an Analytical Standard or Reference Material in Chemical Analysis

The use of this compound as an analytical standard or reference material is critical for the accurate quantification of this compound in various samples. A reference material is a substance of which one or more property values are sufficiently homogeneous and well established to be used for the calibration of an apparatus, the assessment of a measurement method, or for assigning values to materials.

For this compound to be used as a reference standard, it must be of high purity, and this purity must be accurately determined and certified. This is typically achieved through a combination of analytical techniques, including HPLC for purity assessment, NMR for structural confirmation, and mass spectrometry for molecular weight verification. The certified purity value is then used to prepare standard solutions of known concentrations.

These standard solutions are essential for:

Calibration of analytical instruments: Creating calibration curves in HPLC or GC to determine the concentration of this compound in unknown samples.

Method validation: Assessing the accuracy, precision, and linearity of an analytical method.

Quality control: Ensuring that synthetic batches of this compound meet the required purity specifications.

Commercially available this compound intended for use as a reference standard is typically supplied with a Certificate of Analysis (CoA). This document provides detailed information about the compound's identity, purity, and the analytical methods used for its characterization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.